

The Discovery of 4-fluoro-N-propylbenzenesulfonamide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4-fluoro-N-propylbenzenesulfonamide

Cat. No.: B1299677

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Initial research into the discovery and specific properties of **4-fluoro-N-propylbenzenesulfonamide** reveals a notable absence of dedicated scientific literature. While the broader class of fluorinated benzenesulfonamides has been a subject of scientific inquiry, particularly in medicinal chemistry and materials science, detailed studies focusing specifically on the N-propyl variant are not readily available in public databases. This guide, therefore, addresses the topic by providing a foundational understanding of the synthesis and potential biological relevance of closely related and more extensively studied analogs. The information presented herein is intended to serve as a resource for researchers and drug development professionals by outlining general principles and methodologies applicable to this class of compounds.

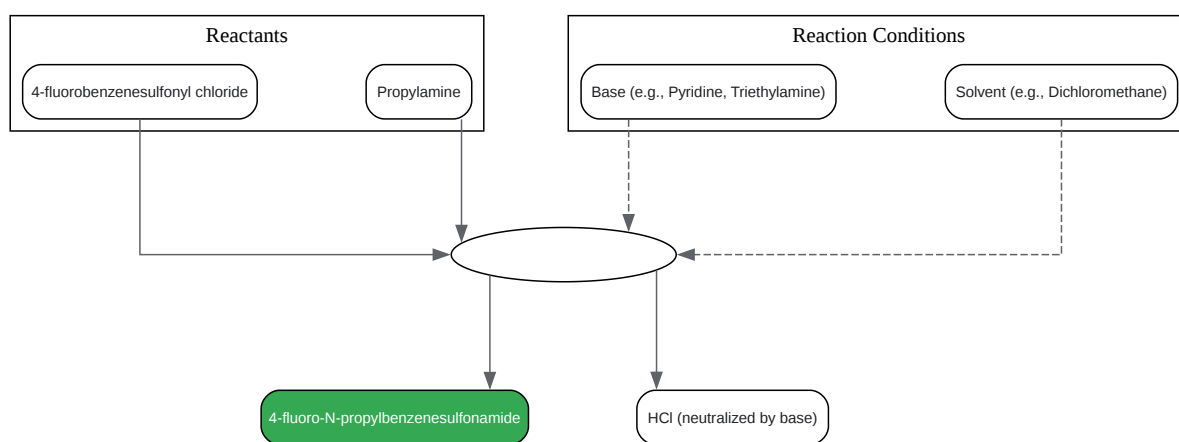
General Synthesis of N-Alkylbenzenesulfonamides

The synthesis of N-alkylbenzenesulfonamides, including by extension **4-fluoro-N-propylbenzenesulfonamide**, typically follows a well-established chemical pathway. The process involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. In the case of the target compound, this would involve the reaction of 4-fluorobenzenesulfonyl chloride with propylamine.

This nucleophilic substitution reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include

pyridine, triethylamine, or an aqueous solution of sodium hydroxide. The reaction is typically performed in a suitable organic solvent, such as dichloromethane or diethyl ether, at room temperature or with gentle heating.

A generalized workflow for this synthesis is depicted below.



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A generalized synthetic workflow for **4-fluoro-N-propylbenzenesulfonamide**.

Physicochemical Properties of a Related Analog

While specific experimental data for **4-fluoro-N-propylbenzenesulfonamide** is unavailable, computational predictions for a closely related isomer, 4-fluoro-2-methyl-N-propylbenzenesulfonamide, are available and summarized in the table below. These computed properties can offer an approximation of the expected physicochemical characteristics.

Property	Value	Source
Molecular Weight	231.29 g/mol	PubChem
XLogP3	2.2	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	231.07292802 Da	PubChem
Monoisotopic Mass	231.07292802 Da	PubChem
Topological Polar Surface Area	54.6 Å ²	PubChem
Heavy Atom Count	15	PubChem
Formal Charge	0	PubChem
Complexity	286	PubChem

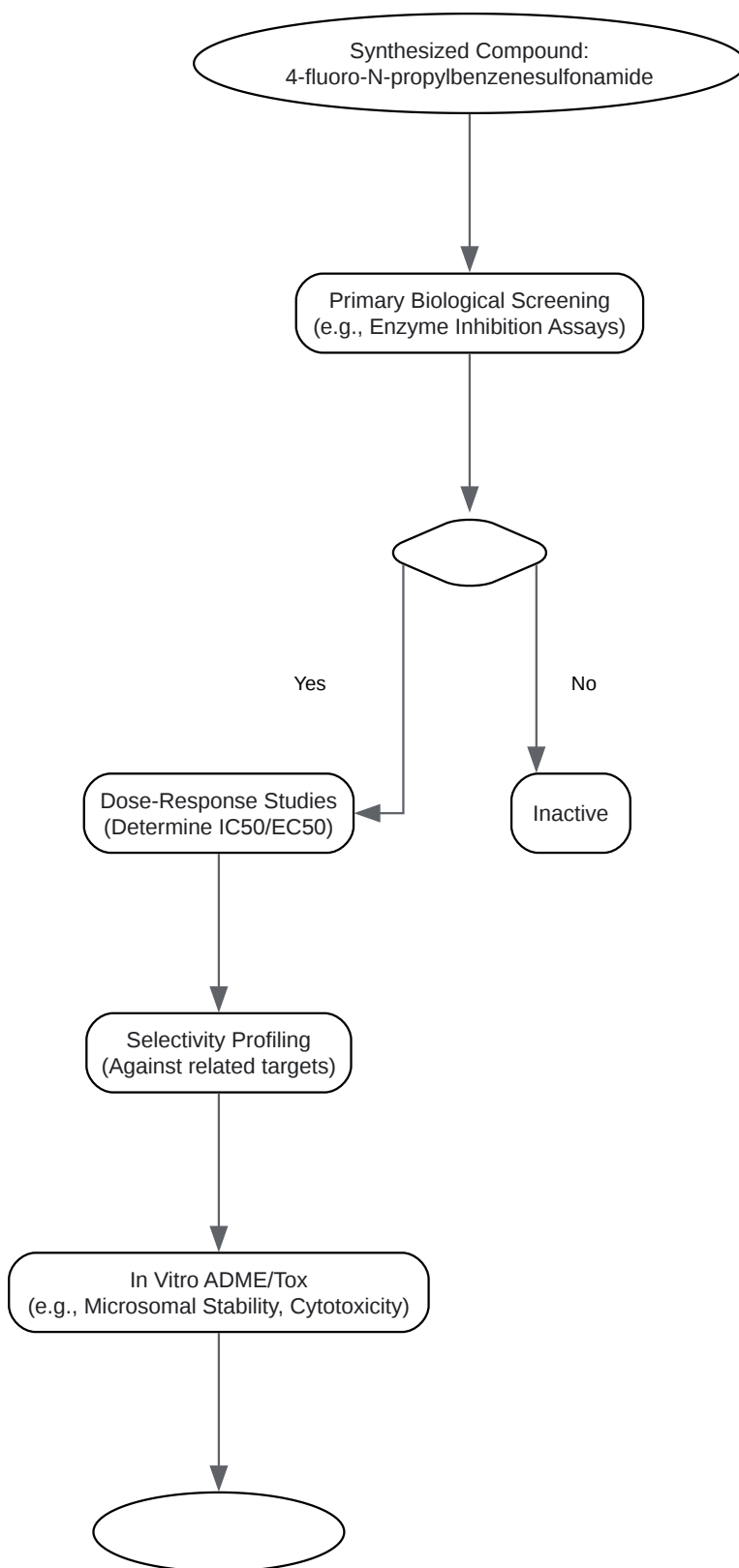
Biological Activity of Structurally Related Sulfonamides

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The introduction of a fluorine atom to the benzene ring can significantly modulate the compound's biological activity by altering its electronic properties, lipophilicity, and metabolic stability.

For instance, various N-substituted benzenesulfonamides have been investigated for their inhibitory activity against enzymes such as carbonic anhydrases and cholinesterases. The specific nature of the N-substituent plays a crucial role in determining the potency and selectivity of these compounds.

While no specific biological data for **4-fluoro-N-propylbenzenesulfonamide** has been reported, the general biological activities of related sulfonamides suggest potential avenues for

future research. A logical workflow for the preliminary biological evaluation of such a novel compound is outlined below.



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A logical workflow for the initial biological evaluation of a novel sulfonamide.

Conclusion

In conclusion, a comprehensive review of the existing scientific literature indicates that the discovery and detailed characterization of **4-fluoro-N-propylbenzenesulfonamide** have not been specifically documented. However, based on established principles of organic synthesis and the known biological activities of structurally related fluorinated benzenesulfonamides, it is possible to propose a viable synthetic route and potential areas for biological investigation. This guide provides a foundational framework for researchers interested in exploring this and other novel sulfonamide derivatives, highlighting the general methodologies and logical workflows that underpin such scientific endeavors. Further empirical research is necessary to elucidate the specific properties and potential applications of **4-fluoro-N-propylbenzenesulfonamide**.

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